
4'-Nitrobiphenyl-4-yl benzoate
Vue d'ensemble
Description
4'-Nitrobiphenyl-4-yl benzoate is a useful research compound. Its molecular formula is C19H13NO4 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Nitrobiphenyl-4-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Nitrobiphenyl-4-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nitroxyl Imaging in Living Cells : A study by Zhang et al. (2020) developed a near-infrared fluorescent probe for imaging nitroxyl (HNO) in living cells. This probe, based on 4-(2-(4-(dicyanomethylene)-4H-chromen-2-yl)vinyl)phenyl-2-(diphenylphosphanyl)-benzoate, allows for rapid, real-time monitoring of HNO in biological systems, helping to elucidate its biological functions (Zhang et al., 2020).
Study on Electrophilic Center and Substituents : Um et al. (2006) examined the kinetics of reactions involving 4-nitrophenyl benzoate and O-4-nitrophenyl X-substituted thionobenzoates with a series of pyridines. This study provides insights into how changes in the electrophilic center and substituents influence reaction mechanisms (Um et al., 2006).
Synthesis of Fluoro-Substituted Compounds : Gray et al. (1989) synthesized a series of 4-cyanophenyl 4-X-benzoates and 4-cyanobiphenyl-4′-yl 4-X-benzoates, including fluoro-substituted variants. They explored how fluoro-substitution affects dielectric anisotropy, vital for understanding electronic and optical properties of materials (Gray et al., 1989).
Development of NOSH-Aspirin : Kodela et al. (2012) synthesized hybrids of aspirin bearing nitric oxide and hydrogen sulfide-releasing moieties, including a compound named NOSH-1, which features a nitrobenzoate structure. This represents a new class of anti-inflammatory pharmaceuticals, showing potential for cancer treatment (Kodela et al., 2012).
Photolysis of Caged Benzoic Acids : Lin and Abe (2021) explored the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, leading to the release of benzoic acid. This study is significant for understanding photolabile protecting groups and their applications in chemistry (Lin & Abe, 2021).
Alkaline Hydrolysis Catalysis : Luo Dong (2010) investigated the alkaline hydrolysis of 4-nitrophenyl benzoate in the presence of various surfactants. This research is important for understanding catalytic processes in chemical reactions (Luo Dong, 2010).
Propriétés
IUPAC Name |
[4-(4-nitrophenyl)phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(16-4-2-1-3-5-16)24-18-12-8-15(9-13-18)14-6-10-17(11-7-14)20(22)23/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFHWLFAVBPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293464 | |
| Record name | 4'-nitrobiphenyl-4-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitrobiphenyl-4-yl benzoate | |
CAS RN |
3916-45-8 | |
| Record name | NSC89764 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-nitrobiphenyl-4-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

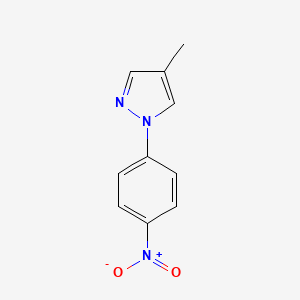
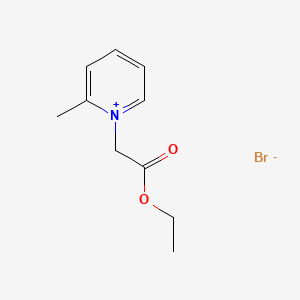
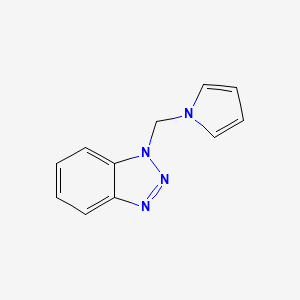
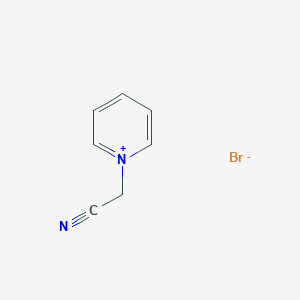
![1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7777864.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B7777878.png)

![5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride](/img/structure/B7777883.png)
![1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide](/img/structure/B7777899.png)
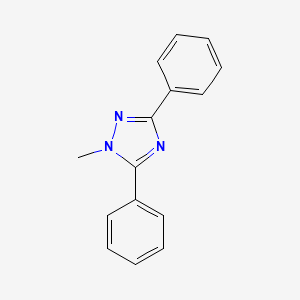
![8-Tetradecyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B7777901.png)

![2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one](/img/structure/B7777917.png)